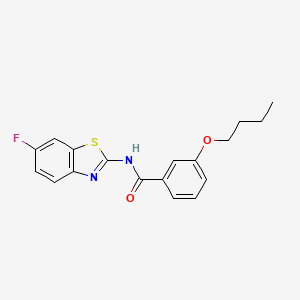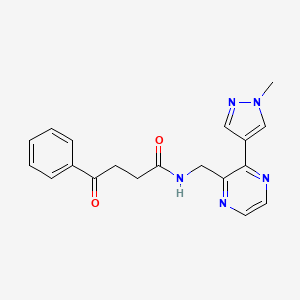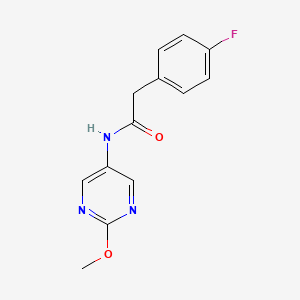![molecular formula C16H18N2O2 B2679551 N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1016514-28-5](/img/structure/B2679551.png)
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a GABA analogue that works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
作用机制
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline. This results in a decrease in neuronal excitability and a reduction in pain and anxiety symptoms.
Biochemical and Physiological Effects:
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. It has also been shown to reduce the release of glutamate, which is a neurotransmitter that increases neuronal activity. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to reduce the release of substance P and noradrenaline, which are neurotransmitters that are involved in pain and anxiety signaling.
实验室实验的优点和局限性
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of voltage-gated calcium channels in neuronal signaling. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.
未来方向
There are a number of future directions for research on N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the potential use of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide in treating other medical conditions such as chronic pain syndromes and sleep disorders. Another area of interest is the development of new compounds that target the α2δ subunit of voltage-gated calcium channels, which could lead to the development of more effective treatments for pain and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide use, particularly in terms of its potential for addiction and abuse.
合成方法
The synthesis of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form N-(4-methoxybenzyl)-2-cyanoacetamide. This intermediate is then reduced with lithium aluminum hydride to produce N-(4-methoxybenzyl)glycine. The final step involves the reaction of N-(4-methoxybenzyl)glycine with methyl chloroformate to form N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide.
科学研究应用
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its effectiveness in treating various medical conditions. It has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. It has also been found to be effective in treating anxiety disorders such as generalized anxiety disorder and social anxiety disorder. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating alcohol and opioid withdrawal symptoms.
属性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-8-4-12(5-9-15)10-16(19)18-14-6-2-13(11-17)3-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDMVDZYZQPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)

![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)
![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)
![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)


![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
